Cas no 1396632-94-2 (1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea)

1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea 化学的及び物理的性質
名前と識別子
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- 1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea
- F6240-4773
- 'N-(2-methoxy-5-methylphenyl)-N''-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea'
- AKOS024542045
- 1396632-94-2
- 1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- VU0539403-1
- 1-(2-methoxy-5-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
-
- インチ: 1S/C18H24N4O3/c1-12-7-8-15(24-3)14(11-12)20-17(23)21-18(9-5-4-6-10-18)16-19-13(2)22-25-16/h7-8,11H,4-6,9-10H2,1-3H3,(H2,20,21,23)
- InChIKey: HSFRJBOXIKBCPU-UHFFFAOYSA-N
- ほほえんだ: O1C(C2(CCCCC2)NC(NC2C=C(C)C=CC=2OC)=O)=NC(C)=N1
計算された属性
- せいみつぶんしりょう: 344.18484064g/mol
- どういたいしつりょう: 344.18484064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 89.3Ų
1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6240-4773-3mg |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6240-4773-10μmol |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6240-4773-5mg |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6240-4773-1mg |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6240-4773-2μmol |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6240-4773-5μmol |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6240-4773-2mg |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6240-4773-4mg |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6240-4773-10mg |
1-(2-methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
1396632-94-2 | 10mg |
$118.5 | 2023-09-09 |
1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylureaに関する追加情報
Comprehensive Overview of 1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea (CAS No. 1396632-94-2)
The compound 1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea, identified by its CAS No. 1396632-94-2, is a chemically synthesized urea derivative with a unique structural framework. This molecule features a 1,2,4-oxadiazole ring, a cyclohexyl group, and a methoxy-methylphenyl moiety, making it a subject of interest in medicinal chemistry and drug discovery. Researchers are increasingly exploring its potential applications due to its pharmacophore characteristics, which are often associated with bioactivity in neurological and metabolic disorders.
In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and targeted therapy. The structural complexity of 1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea positions it as a candidate for modulating specific enzyme pathways or receptor interactions. Its urea linkage and heterocyclic core are particularly noteworthy, as these features are commonly found in compounds with anti-inflammatory or neuroprotective properties. This aligns with current trends in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's, where researchers seek molecules capable of crossing the blood-brain barrier.
The synthesis of CAS No. 1396632-94-2 involves multi-step organic reactions, including cyclohexylurea formation and oxadiazole ring construction. These processes require precise control over reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring its suitability for further in vitro and in vivo studies. The growing interest in structure-activity relationship (SAR) studies has also highlighted the importance of derivatives like this urea-based compound in optimizing drug efficacy and selectivity.
From an industrial perspective, 1-(2-methoxy-5-methylphenyl)-3-1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylurea is part of a broader effort to expand chemical libraries for high-throughput screening. Pharmaceutical companies and academic institutions are collaborating to identify its potential as a lead compound for treating chronic conditions. Additionally, its molecular weight and lipophilicity parameters make it a viable candidate for oral bioavailability studies, a critical factor in drug development pipelines.
Environmental and sustainability considerations are also shaping the discourse around such compounds. Green chemistry principles are being integrated into synthetic protocols to minimize waste and reduce reliance on hazardous reagents. This aligns with global initiatives to promote eco-friendly pharmaceutical manufacturing, a topic frequently searched by professionals in the field. The compound’s stability under various pH conditions and thermal profiles further underscores its practicality for scalable production.
In summary, CAS No. 1396632-94-2 represents a promising avenue for interdisciplinary research, bridging organic chemistry, pharmacology, and materials science. Its versatile structure and potential therapeutic applications make it a compelling subject for future studies, particularly in the context of personalized medicine and biomarker discovery. As the scientific community continues to unravel its mechanisms, this compound may soon emerge as a cornerstone in next-generation therapeutics.
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